molecular formula C15H14O5 B14321277 6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- CAS No. 108463-50-9

6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-

Cat. No.: B14321277
CAS No.: 108463-50-9
M. Wt: 274.27 g/mol
InChI Key: DUONODQXDIBYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- is a complex organic compound known for its unique spiro structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of a hydroxyphenyl group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- typically involves the reaction of 6,10-Dioxaspiro[4.5]decane-7,9-dione with a suitable aldehyde or ketone in the presence of a base. Common reaction conditions include the use of ethanol as a solvent and a catalyst such as piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The spiro structure provides rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- stands out due to its hydroxyphenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

108463-50-9

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

8-[(4-hydroxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C15H14O5/c16-11-5-3-10(4-6-11)9-12-13(17)19-15(20-14(12)18)7-1-2-8-15/h3-6,9,16H,1-2,7-8H2

InChI Key

DUONODQXDIBYLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC(=O)C(=CC3=CC=C(C=C3)O)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.